molecular formula C12H21NO5 B2987226 (1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid CAS No. 2126143-87-9

(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid

Cat. No.: B2987226
CAS No.: 2126143-87-9
M. Wt: 259.302
InChI Key: CPUGDGOWMBGEQP-VGMNWLOBSA-N
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Description

(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid: is a complex organic compound characterized by its cyclopentane ring structure with multiple functional groups, including hydroxyl, carboxyl, and amino groups

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopentane derivatives.

  • Functional Group Modifications: Sequential reactions introduce hydroxyl, carboxyl, and amino groups.

  • Protecting Groups: Protecting groups may be used to prevent unwanted reactions during intermediate steps.

  • Final Steps: Deprotection and purification yield the final compound.

Industrial Production Methods:

  • Batch Processing: Large-scale synthesis often involves batch processing with controlled reaction conditions.

  • Catalysts: Catalysts are used to increase reaction efficiency and selectivity.

  • Purification: Advanced purification techniques ensure high purity of the final product.

Types of Reactions:

  • Oxidation: Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Ketones and aldehydes.

  • Reduction: Alcohols.

  • Substitution: A wide range of substituted cyclopentanes.

Scientific Research Applications

(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid: has diverse applications:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Investigated for its biological activity and potential as a drug precursor.

  • Medicine: Potential therapeutic applications in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interaction with enzymes or receptors.

  • Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

  • Cyclopentane derivatives: Other cyclopentane-based compounds with different functional groups.

  • Amino acids: Compounds with similar amino and carboxyl groups.

Uniqueness:

  • Functional Group Arrangement: The specific arrangement of hydroxyl, carboxyl, and amino groups distinguishes this compound.

  • Stereochemistry: The (1R,3S,4S) configuration adds to its uniqueness.

This compound's unique structure and properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

(1R,3S,4S)-3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-6-8-4-7(10(15)16)5-9(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUGDGOWMBGEQP-VGMNWLOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CC1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H](C[C@@H]1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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